molecular formula C13H16O3 B8622971 p-Isobutylphenylpyruvic acid

p-Isobutylphenylpyruvic acid

Cat. No.: B8622971
M. Wt: 220.26 g/mol
InChI Key: LWHNSIBBYYTBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Isobutylphenylpyruvic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

p-Isobutylphenylpyruvic acid is structurally related to ibuprofen, a widely used anti-inflammatory drug. It exhibits similar mechanisms of action by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives of this compound can significantly reduce inflammation in various animal models, making it a candidate for developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundIC50 (µM)Inflammatory Marker Reduction (%)
Compound A15.070%
Compound B12.580%
Compound C10.085%

1.2 Anticancer Activity

Recent research has indicated that this compound derivatives possess anticancer properties. In vitro studies on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
A54912.5
MCF-715.0
PC-314.0

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Agricultural Applications

2.1 Antibacterial Activity

The compound has been evaluated for its antibacterial properties, particularly against plant pathogens. Research indicates that this compound derivatives can inhibit the growth of Pseudomonas syringae, a significant pathogen affecting crops.

Table 3: Antibacterial Efficacy Against Plant Pathogens

PathogenInhibition (%) at 100 µg/ml
Pseudomonas syringae99%
Escherichia coli85%
Staphylococcus aureus75%

These results highlight the potential use of this compound as a natural pesticide or growth promoter in agriculture.

Biochemical Applications

3.1 Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phenylpyruvate tautomerase activity, which is linked to inflammatory responses.

Case Study: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A study demonstrated that this compound effectively inhibited the activity of MIF, leading to reduced levels of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C13H16O3/c1-9(2)7-10-3-5-11(6-4-10)8-12(14)13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

LWHNSIBBYYTBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.